6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine
Overview
Description
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine involves several steps, typically starting with the formation of the dibenzofuran core. This can be achieved through various methods, including the cyclization of biphenyl derivatives. The amination of the dibenzofuran core is then carried out using appropriate amine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine include:
Dibenzofuran: The parent compound without the amine group.
2-Aminodibenzofuran: A closely related compound with an amine group at a different position.
This compound hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific structural features and functional groups, which confer distinct chemical properties and reactivity. Its tetrahydro structure provides additional stability and reactivity compared to its fully aromatic counterparts .
Properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLIGSQZDOOGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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